N,N,2-Trimethyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethylimidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-8-4-5-10(6)7(11)9(2)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYWCFINDQPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n,2 Trimethyl 1h Imidazole 1 Carboxamide and Its Analogues
De Novo Synthetic Routes to the Imidazole (B134444) Carboxamide Core
The synthesis of the imidazole carboxamide core can be approached through various strategies that build the heterocyclic ring from acyclic precursors. These methods include multi-component reactions and cyclization of pre-functionalized molecules.
Multi-Component Reactions for Imidazole Ring Construction
Multi-component reactions (MCRs) offer an efficient route to the imidazole nucleus by combining three or more starting materials in a single synthetic operation. A classic and commercially relevant MCR for imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov To obtain a 2-substituted imidazole such as the 2-methyl derivative required for the target compound, the corresponding aldehyde (acetaldehyde in this case) is used. wikipedia.orgcore.ac.uk
The general scheme for the Radziszewski reaction to form a 2-methylimidazole (B133640) ring is as follows:
Dicarbonyl: Glyoxal
Aldehyde: Acetaldehyde
Nitrogen Source: Ammonia
The reaction proceeds by the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org This method is robust and can be carried out in water or a water-alcohol mixture at temperatures ranging from 50–100 °C. nih.gov
Modern variations of MCRs for imidazole synthesis often employ different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, palladium-catalyzed two- or four-fold amination has been established for the regiospecific synthesis of 1,2-disubstituted fused imidazoles. deepdyve.com
Cyclization Pathways of Precursor Molecules
An alternative to MCRs is the cyclization of pre-synthesized linear precursors. This approach offers greater control over the substitution pattern of the final imidazole ring. A common strategy involves the reaction of an α-haloketone with an amidine.
For the synthesis of a 2-methylimidazole core, one could envision the cyclization of a precursor derived from an N-acylated α-aminonitrile. Another pathway involves the formation of the imidazole ring from a 1,2-diaminoalkane and a carboxylic acid at high temperatures over a dehydrogenating catalyst like platinum on alumina. wikipedia.org
The Van Leusen imidazole synthesis is another powerful method that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. wikipedia.org This can also be performed as a three-component reaction where the aldimine is generated in situ. wikipedia.org
Regioselective Assembly of the N,N,2-Trimethyl-1H-imidazole-1-carboxamide Scaffold
The synthesis of this compound requires the regioselective introduction of three methyl groups and a carboxamide group onto the imidazole core. A plausible synthetic strategy would involve the initial formation of 2-methylimidazole, followed by N-acylation and subsequent N-methylation.
The initial synthesis of 2-methylimidazole can be achieved via the Radziszewski reaction using glyoxal, acetaldehyde, and ammonia. wikipedia.orgcore.ac.uk
Once 2-methylimidazole is obtained, the N,N-dimethylcarboxamide group can be introduced at the N1 position. This can be achieved by reacting 2-methylimidazole with N,N-dimethylcarbamoyl chloride. This reaction would likely proceed regioselectively at the N1 position due to the steric hindrance imposed by the C2-methyl group.
An alternative approach for the regioselective synthesis of 1,2-disubstituted imidazoles involves the N-alkylation of a pre-functionalized imidazole. For example, a divergent synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a sulfamoyl-substituted iodophenylthioimidazole intermediate. acs.org While not directly applicable to the target molecule, this demonstrates the feasibility of controlling regioselectivity through carefully chosen directing groups and reaction conditions. A study on the regioselective synthesis of 1,4-disubstituted imidazoles highlights that the choice of the amine nucleophile has a weak effect on the efficiency of the cyclization. psu.edu
Functionalization and Derivatization Strategies for Imidazole Carboxamides
Once the imidazole carboxamide core is established, further modifications can be made to the imidazole ring or the substituents.
N-Alkylation and N-Acylation Protocols for Imidazole Ring Modification
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. youtube.com
N-Acylation: The introduction of an acyl group at the N1 position is a key step in the synthesis of the target molecule. N-acylimidazoles can be synthesized by reacting the imidazole with an acyl chloride or anhydride. nih.gov For the synthesis of this compound, 2-methylimidazole would be reacted with N,N-dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
| Reactants | Reagent | Product | Reference |
| Imidazole | Acyl Chloride/Anhydride | N-Acylimidazole | nih.gov |
| 2-Methylimidazole | N,N-Dimethylcarbamoyl Chloride | This compound | Plausible route |
N-Alkylation: While the target molecule itself is not N-alkylated on the ring (the methyl groups are on the exocyclic nitrogen of the carboxamide and at the C2 position), the N-alkylation of the imidazole ring is a common modification for its analogues. N-alkylation can be achieved by reacting the imidazole with an alkyl halide in the presence of a base. nih.gov The regioselectivity of N-alkylation can be influenced by the substituent at the C2 position and the reaction conditions.
| Reactant | Alkylating Agent | Base | Product | Reference |
| Imidazole | Ethylchloroacetate | K2CO3 | Imidazole ester | nih.gov |
Manipulation of the C2-Methyl Group and its Derivatives
The C2-methyl group of the imidazole ring can also be functionalized, although it is generally less reactive than the ring nitrogens. The hydrogen atoms of the methyl group are weakly acidic and can be deprotonated by a strong base, such as an organolithium reagent. The resulting carbanion can then react with various electrophiles.
Furthermore, direct electrophilic attack at the C2 position of the imidazole ring is generally difficult due to the electron-deficient nature of this carbon. youtube.com However, nucleophilic attack at C2 is possible, especially if a leaving group is present at that position. youtube.com
In the context of this compound, the C2-methyl group is already in place. However, for the synthesis of analogues, this position could be a site for further modification. For example, oxidation of the methyl group could lead to a carboxylic acid, which could then be converted to other functional groups.
A video resource suggests that C2-acylation of imidazoles can be achieved in the presence of a base through a 1,2-shift of the acyl group from the nitrogen to the carbon. youtube.com
Formation and Interconversion of the Carboxamide Functional Group
The formation of the amide bond is a cornerstone of organic synthesis, and its application to the imidazole core is crucial for creating derivatives like this compound. numberanalytics.comsigmaaldrich.com The carboxamide group is prevalent in over 25% of known pharmaceuticals due to its stability, neutrality, and capacity for hydrogen bonding.
Traditionally, amide bonds are formed by the reaction of a carboxylic acid or its derivatives with an amine. researchgate.netlibretexts.org The simplest and most common method involves reacting acid halides, such as acyl chlorides, with primary or secondary amines, which readily proceeds to form amides in high yields. Another approach is the aminolysis of esters, where an ester reacts with ammonia or an amine to yield the corresponding amide.
For the synthesis of imidazole carboxamides specifically, various strategies have been developed. One direct approach involves the coupling of carboxylic acids with N,N-dialkylformamides, a reaction that can be catalyzed by systems like CuCoFe2O4@GO. researchgate.net More commonly, activating agents are employed to facilitate the coupling between a carboxylic acid and an amine. numberanalytics.comresearchgate.net These agents include carbodiimides (like DCC and EDCl), uronium salts (such as HATU and HBTU), and N,N'-carbonyldiimidazole (CDI). For instance, a series of novel imidazole carboxamide derivatives were synthesized via oxidative esterification of 1H-imidazole-4-carbaldehyde followed by aminolysis with various substituted anilines. asianpubs.org Similarly, libraries of imidazole-4,5-dicarboxamides have been prepared by derivatizing imidazole-4,5-dicarboxylic acid with amines and amino acid esters. nih.gov
The Ritter reaction offers an alternative pathway, preparing amides from alcohols and nitriles in a strong acid environment, where a carbocation intermediate adds to the nitrile. While the amide bond is generally stable, its formation is often slow at room temperature without catalysis. libretexts.org In biological systems, enzymes catalyze this process, where the amide linkage is known as a peptide bond. libretexts.org
Table 1: Common Methods for Amide Bond Formation
| Method | Reactants | Key Features/Reagents | Reference |
|---|---|---|---|
| Acid Halide Reaction | Acyl chloride/bromide + Amine | Simple, common, high yield. | |
| Ester Aminolysis | Ester + Amine/Ammonia | Convenient laboratory method. | |
| Coupling Agent-Mediated | Carboxylic acid + Amine | Uses activating agents like DCC, HATU, CDI to improve efficiency. | numberanalytics.com |
| Ritter Reaction | Alcohol/Olefin + Nitrile | Requires strong acid conditions. |
Catalytic Approaches in the Synthesis of this compound
Catalysis provides efficient and often milder routes to complex molecules. Both transition metal catalysis and organocatalysis have been instrumental in the synthesis of substituted imidazoles.
Transition Metal-Catalyzed Transformations for Imidazole Derivatives
Transition metals, particularly palladium and copper, are powerful catalysts for constructing and functionalizing the imidazole ring. These methods often allow for the creation of complex structures from readily available starting materials. rsc.org
Palladium Catalysis: Palladium catalysts are versatile for forming substituted imidazoles. One approach involves a multicomponent reaction coupling imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which can then be decarboxylated. nih.gov This modular method allows for the synthesis of imidazolines with independent control over four substituents. nih.gov A more direct, one-step synthesis of imidazoles has been developed through the palladium-catalyzed coupling of two different imines and an acid chloride, which proceeds with perfect regiocontrol. acs.org Furthermore, palladium catalysis enables the synthesis of imidazoles and oxazoles through a decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles, avoiding the need for silver oxidants. acs.org Tandem reactions, such as a sequential Heck arylation and intramolecular C-H amination, can produce complex, fused imidazole systems using a single palladium catalyst. rsc.org
Copper Catalysis: Copper-catalyzed reactions are particularly effective for the N-arylation of imidazoles, a key step in creating N-substituted derivatives. acs.orgnih.gov Efficient catalyst systems, such as copper(I) bromide with pyridin-2-yl β-ketone ligands or copper(I) with 4,7-dimethoxy-1,10-phenanthroline, facilitate the coupling of imidazoles with aryl iodides and bromides under mild conditions. acs.orgorganic-chemistry.org These methods tolerate a wide range of functional groups and can be accelerated by additives like poly(ethylene glycol). acs.orgnih.gov Copper catalysis also enables the direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. organic-chemistry.org This addresses the challenge of directly arylating N-heteroarenes that lack an N-H bond. organic-chemistry.org
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Imidazole Derivatives
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) / JOHNPHOS | Multicomponent Synthesis | Imines, Acid Chlorides, CO | Forms imidazolinium salts, modular approach. | nih.gov |
| Palladium(II) Acetate (B1210297) | Decarboxylative Cyclization | Carboxylic Acids, Nitriles | One-pot synthesis of substituted imidazoles. | acs.org |
| Copper(I) Bromide / Ligand | N-Arylation | Imidazoles, Aryl Halides | Mild conditions, excellent yields, high functional group tolerance. | organic-chemistry.org |
| Copper(I) / Phenanthroline Ligand | N-Arylation | Imidazoles, Aryl Halides | High turnover numbers, accelerated by PEG. | acs.org |
| Copper(II) Acetate | Aryl Quaternization | N-Substituted Imidazoles, Diaryliodonium Salts | Direct arylation of N-heteroarenes without N-H bonds. | organic-chemistry.org |
Organocatalysis and Biocatalysis in Stereocontrolled Synthesis of Imidazole Carboxamides
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for synthesizing complex heterocyclic compounds like tetrasubstituted imidazoles. tandfonline.comtandfonline.com These methods often involve multicomponent reactions under mild or even solvent-free conditions. tandfonline.comresearchgate.net
One prominent organocatalytic strategy involves the one-pot synthesis of highly functionalized imidazoles from simple starting materials. acs.org For example, a thiazolium-catalyzed addition of an aldehyde to an acyl imine can generate an α-ketoamide in situ, which then cyclizes to form the imidazole. acs.org Various organocatalysts, including glutamic acid, L-proline triflate, and even Vitamin C, have been successfully employed in four-component condensations of 1,2-dicarbonyl compounds, aldehydes, amines, and ammonium (B1175870) acetate to produce tetrasubstituted imidazoles in high yields. tandfonline.comresearchgate.net
In the realm of stereocontrolled synthesis, chiral organocatalysts are essential. Chiral bicyclic imidazole catalysts have been designed and synthesized for use in several enantioselective reactions. acs.orgnih.gov These catalysts, often based on skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), provide excellent activity and stereocontrol in reactions such as asymmetric acylations and phosphorylations. acs.orgnih.gov The strategic placement of a stereocontrolling group on the catalyst framework allows for the synthesis of valuable chiral compounds with high enantioselectivity. acs.org For instance, novel chiral imidazole cyclophane receptors have been synthesized that demonstrate good chiral recognition for the enantiomers of amino acid derivatives. rsc.org While biocatalysis is a well-established method for creating chiral molecules, including amides, its specific application to the stereocontrolled synthesis of imidazole carboxamides is an area of ongoing development.
Solid-Phase Synthesis Techniques for Imidazole Carboxamide Polyamides
Solid-phase synthesis is a powerful technique for the rapid assembly of oligomers, including polyamides containing imidazole and pyrrole (B145914) units. caltech.edunih.gov This methodology is crucial for creating libraries of compounds for screening and for producing complex molecules that would be challenging to make using traditional solution-phase chemistry. caltech.edunih.gov Pyrrole-imidazole polyamides are of particular interest as they can bind to the minor groove of DNA in a sequence-selective manner. nih.govlifechemicals.com
The synthesis is typically performed on a solid support, such as a polystyrene resin. caltech.educhemrxiv.org Monomer building blocks, like Boc-protected pyrrole and imidazole carboxylic acids, are prepared and then sequentially coupled on the resin. caltech.edunih.gov The process involves repeated cycles of deprotection and coupling. caltech.edu For example, manual solid-phase synthesis protocols using Boc-chemistry involve steps like a dichloromethane (B109758) wash, Boc group removal with trifluoroacetic acid, washes, addition of an activated monomer, and a coupling period. caltech.edu
This approach significantly reduces the time required for synthesis compared to solution-phase methods, from months to days. caltech.edu It allows for the creation of complex hairpin polyamides and large libraries of related compounds. nih.govcaltech.edunih.gov Researchers have developed building blocks specifically for this purpose, such as 4-methyltrityl (Mtt) protected pyrrole and imidazole units, which are accessible and compatible with automated synthesis. nih.gov While solid-phase synthesis traditionally requires a large excess of reagents to overcome diffusion limitations, recent studies have shown that enhanced mixing techniques, such as fast overhead stirring, can improve coupling efficiency and make the process more sustainable. chemrxiv.org The development of solid-phase methods has also enabled the synthesis of novel polyamide chains with precise numbers of monomer units, where the diacid and diamine components can be varied at each step without the need for protecting groups. acs.org
Mechanistic Elucidation of Synthetic Transformations in this compound Synthesis
Understanding the reaction mechanisms behind the synthesis of imidazole derivatives is critical for optimizing conditions and developing new transformations.
In transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle with distinct steps. For the well-studied copper-catalyzed N-arylation of imidazoles and other amines, experimental and computational studies have shed light on the process. acs.orgacs.org A plausible mechanism involves the oxidative addition of the aryl halide to a copper(I) species. acs.org Studies using radical traps have suggested that the reaction does not proceed via free aryl radical intermediates. acs.org Instead, the process is thought to involve a Cu(I)/Cu(III) catalytic cycle.
For palladium-catalyzed reactions, such as the multicomponent synthesis of imidazoles, a plausible mechanism has been proposed to explain the high regioselectivity. acs.org The process often begins with the palladium-catalyzed coupling of an imine, acid chloride, and carbon monoxide to generate a 1,3-oxazolium-5-olate (Münchnone) intermediate. acs.org This intermediate then participates in subsequent steps to form the final imidazole product. In organocatalyzed reactions, the mechanism can vary depending on the catalyst. For the thiazolium-catalyzed synthesis of imidazoles, the key step is the generation of an acyl anion equivalent from an aldehyde, which then adds to an acyl imine. acs.org This forms an α-ketoamide intermediate that subsequently cyclizes with an ammonia source (like ammonium acetate) to yield the imidazole ring. acs.org
Chemical Reactivity and Reaction Mechanisms of N,n,2 Trimethyl 1h Imidazole 1 Carboxamide
Reactivity Profiling of the Imidazole (B134444) Nitrogen Atoms (N1 and N3)
The imidazole ring contains two nitrogen atoms, N1 and N3, which exhibit distinct electronic characteristics. N1 is acylated, forming part of the carboxamide group, while N3 possesses a lone pair of electrons and is more basic in nature. This difference in their chemical environment governs their reactivity.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is generally susceptible to electrophilic attack, with the preferred positions being C4 and C5 due to the electron-donating nature of the ring nitrogens. youtube.com The N-acyl group at N1 in N,N,2-Trimethyl-1H-imidazole-1-carboxamide is an activating group, which can further enhance the electron density of the imidazole ring, making it more reactive towards electrophiles. youtube.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com For instance, the nitration of 2-methylimidazole (B133640) results in the formation of the 5-nitro derivative. wikipedia.org
Conversely, the C2 position of the imidazole ring is electron-deficient due to the presence of two adjacent nitrogen atoms. youtube.com This makes it a prime target for nucleophilic attack, especially when a good leaving group is present at this position. youtube.com While direct nucleophilic substitution on an unsubstituted imidazole is uncommon, it can be facilitated by the presence of activating groups or through the formation of an imidazolium (B1220033) salt. google.com In the case of this compound, nucleophilic attack at C2 would be less favorable due to the presence of the methyl group.
| Reaction Type | Position of Attack | Influencing Factors | Example Reaction |
| Electrophilic Substitution | C4, C5 | Activating effect of the N-acyl group | Nitration of 2-methylimidazole to yield the 5-nitro derivative wikipedia.org |
| Nucleophilic Substitution | C2 | Electron-deficient nature of C2 | Reaction of 2-bromoimidazole with primary amines youtube.com |
Protonation/Deprotonation Equilibria and their Impact on Reactivity
The N3 nitrogen of the imidazole ring, with its available lone pair, is the primary site of protonation in acidic conditions. The pKa of the conjugate acid of imidazole is approximately 7, and while substituents can alter this value, this compound is expected to behave as a base. The protonation of N3 would significantly impact the reactivity of the imidazole ring, making it less susceptible to electrophilic attack due to the positive charge.
Deprotonation of the C2-methyl group can occur in the presence of a strong base, generating a carbanion. youtube.com This carbanionic intermediate is a key species in certain functionalization reactions of the methyl group. The ease of this deprotonation is influenced by the electronic effects of the substituents on the imidazole ring.
Transformations Involving the Carboxamide Moiety
The N,N-dimethylcarboxamide group at the N1 position is a key functional feature of the molecule, influencing both its stability and reactivity.
Cleavage and Formation of Amide Bonds
N-acylimidazoles are known to be effective acyl transfer agents, which implies that the amide bond at N1 can be susceptible to cleavage under certain conditions. This reactivity stems from the fact that the imidazole anion is a good leaving group. The hydrolysis of the carboxamide bond would regenerate the 2-methylimidazole and N,N-dimethylamine. The rate of this hydrolysis is influenced by pH and the presence of catalysts.
The formation of the this compound would typically involve the reaction of 2-methylimidazole with an appropriate acylating agent, such as N,N-dimethylcarbamoyl chloride, in the presence of a base to neutralize the generated acid.
Rearrangement Reactions of the Carboxamide Group
While less common, rearrangement reactions involving the carboxamide group on an imidazole ring can occur. One such possibility is a youtube.comwikipedia.org-acyl shift, where the acyl group migrates from the N1 position to the C2 position. This type of rearrangement is often facilitated by the presence of a base, which deprotonates the C2 position, initiating the transfer. youtube.com Photochemical conditions can also induce rearrangements in related heterocyclic systems. unl.pt
Reactivity of the C2-Methyl Group and its Functionalization
The methyl group at the C2 position is not merely a spectator; it can participate in a variety of chemical reactions, allowing for further functionalization of the molecule.
The deprotonation of the C2-methyl group with a strong base generates a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions. rsc.org For example, 2-methylimidazole can participate in Knoevenagel condensation reactions. rsc.org
The methyl group can also be a site for oxidation. The oxidation of 2-methylimidazole can lead to the formation of 2-hydroxymethylimidazole or 2-formylimidazole, depending on the oxidizing agent and reaction conditions. Halogenation of the C2-methyl group is another potential functionalization pathway, which can be achieved using various halogenating agents, potentially under free-radical conditions. researchgate.net
| Functionalization Reaction | Reagents/Conditions | Product Type |
| Condensation | Strong base, Aldehyde/Ketone | Substituted vinylimidazole |
| Oxidation | Oxidizing agent | 2-Hydroxymethyl or 2-Formylimidazole derivative |
| Halogenation | Halogenating agent | 2-(Halomethyl)imidazole derivative |
Pathways for Degradation and Stability under Various Chemical Conditions
The stability of this compound is influenced by its two primary functional groups: the N-acyl-imidazole moiety and the tertiary amide. Both groups are susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.
Hydrolysis: The N-acyl bond of the imidazole ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the cleavage of the carboxamide group from the imidazole ring. This reaction would yield 2-methylimidazole and N,N-dimethylamine. The general mechanism for base-catalyzed amide hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-N bond. researchgate.netkhanacademy.org Acid-catalyzed hydrolysis is also possible, which would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. khanacademy.org Studies on related imidazolinium salts have shown that they readily undergo hydrolysis in basic aqueous solutions. researchgate.net
Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation. ntnu.no Research on the oxidative degradation of other polyalkylated imidazoles suggests that they can be less stable towards oxidation compared to unsubstituted imidazole. ntnu.no In the presence of oxidizing agents like hydrogen peroxide or under conditions that promote autoxidation, the imidazole ring can be opened. nih.gov For this compound, oxidation could potentially lead to the formation of various ring-opened products. The degradation of other alkylated imidazoles has been shown to yield smaller molecules such as acetic acid and acetamide. ntnu.no
Thermal Degradation: Studies on similar alkylated imidazoles have indicated high thermal stability. ntnu.no However, at elevated temperatures, particularly in the presence of CO2, degradation can occur. ntnu.no For this compound, significant thermal degradation would likely require high temperatures, and the degradation pathway could involve the cleavage of the substituents from the imidazole ring or the rupture of the ring itself.
Photodegradation: The imidazole moiety can also be sensitive to photodegradation when in solution and exposed to high-intensity light or UV radiation. nih.gov This can lead to the formation of various degradation products through complex reaction pathways. nih.gov
The following table summarizes the expected stability of this compound under different chemical conditions, based on the known chemistry of its functional groups.
Table 1: Predicted Stability of this compound
| Condition | Stability | Likely Degradation Products |
|---|---|---|
| Acidic (aq) | Low to Moderate | 2-Methylimidazole, Dimethylamine, Carbon Dioxide |
| Basic (aq) | Low | 2-Methylimidazole, Dimethylamine |
| Oxidative | Low | Ring-opened products, Acetic Acid, Acetamide |
| Thermal | High | Decomposition at elevated temperatures |
| Photolytic | Moderate | Various complex degradation products |
The following table outlines potential degradation products resulting from different degradation pathways.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
|---|---|
| Hydrolysis (Acidic/Basic) | 2-Methylimidazole, Dimethylamine |
| Oxidation | Acetamide, Acetic acid, various ring-opened fragments |
Advanced Spectroscopic and Structural Characterization of N,n,2 Trimethyl 1h Imidazole 1 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy stands as the cornerstone for determining the solution-state structure of N,N,2-Trimethyl-1H-imidazole-1-carboxamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
The 1D ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two protons on the imidazole (B134444) ring (H4 and H5) would appear as distinct signals, likely doublets due to mutual coupling, in the aromatic region. The methyl group attached to C2 of the imidazole ring would present as a singlet, as would the two equivalent N-methyl groups of the carboxamide moiety, though at a different chemical shift.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom: the three distinct imidazole ring carbons (C2, C4, C5), the carbonyl carbon of the carboxamide, and the two types of methyl carbons.
To definitively assign these signals, a suite of 2D NMR experiments is essential:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H4 and H5 protons on the imidazole ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H4 signal to the C4 carbon, H5 to C5, the C2-methyl protons to their carbon, and the N-methyl protons to their corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key correlations would be expected from the C2-methyl protons to the C2 and C4 carbons of the imidazole ring. The N-methyl protons would show a correlation to the carbonyl carbon, confirming the carboxamide structure. Correlations from the imidazole ring protons (H4 and H5) to other ring carbons would solidify the ring assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal spatial proximity between the N-methyl groups and the H5 proton of the imidazole ring, providing insight into the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for imidazole derivatives. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2-CH₃ | ~2.4 | ~12 | C2, C4 |
| N,N-(CH₃)₂ | ~3.0 | ~37 | C=O |
| H4 | ~7.0 | ~128 | C2, C5, C=O |
| H5 | ~7.2 | ~117 | C4, C2-CH₃ |
| C2 | - | ~145 | H4, H5, C2-CH₃ |
| C4 | - | ~128 | H5, C2-CH₃ |
| C5 | - | ~117 | H4 |
Dynamic NMR for Conformational Studies
The rotation around the amide C-N bond in the N,N-dimethylcarboxamide group is known to be restricted due to the partial double bond character of the C-N bond. This restriction can make the two N-methyl groups magnetically inequivalent, potentially leading to two separate signals in the NMR spectrum at low temperatures. An experimental dynamic NMR study could provide evidence for this phenomenon. researchgate.net By acquiring spectra at various temperatures (Variable Temperature NMR), one could observe the coalescence of these two signals into a single broad peak and eventually a sharp singlet as the temperature increases and the rate of rotation surpasses the NMR timescale. researchgate.net Such studies allow for the calculation of the rotational energy barrier (ΔG‡), providing quantitative data on the conformational dynamics of the molecule.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision. For this compound (C₇H₁₁N₃O), the calculated monoisotopic mass is 153.090211983 Da. nih.gov Experimental measurement of a mass that matches this value to within a few parts per million would confirm the elemental formula.
Under ionization conditions, such as electron ionization (EI), the molecule will fragment in a predictable manner. The study of fragmentation in related imidazole compounds suggests that the imidazole ring itself is relatively stable, with fragmentation often initiated at the substituent groups. nih.govresearchgate.net
A plausible fragmentation pathway would involve:
Formation of the molecular ion, [M]⁺•, at m/z = 153.
A primary fragmentation could be the loss of the dimethylamino radical (•N(CH₃)₂) to form a stable acylium ion at m/z 109.
Another significant fragmentation pathway could involve the cleavage of the entire N,N-dimethylcarboxamide group, leading to a 2-methylimidazole (B133640) cation at m/z 81.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Formula | Notes |
|---|---|---|---|
| 153 | [C₇H₁₁N₃O]⁺• | C₇H₁₁N₃O | Molecular Ion |
| 109 | [C₅H₅N₂O]⁺ | C₅H₅N₂O | Loss of •N(CH₃)₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be dominated by vibrations of the amide and imidazole moieties.
Key expected absorption bands include:
C-H Stretching: Aliphatic C-H stretches from the three methyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the imidazole ring protons would be found just above 3000 cm⁻¹.
Amide C=O Stretching: A very strong and characteristic band is expected in the IR spectrum in the region of 1700-1650 cm⁻¹. Its exact position can give clues about the electronic environment and conformation.
Imidazole Ring Stretching: C=C and C=N stretching vibrations within the imidazole ring typically appear in the 1600-1400 cm⁻¹ region. arabjchem.org
C-N Stretching: The C-N stretching of the amide and the ring will appear in the fingerprint region, typically between 1400 and 1200 cm⁻¹.
Raman spectroscopy would provide complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, particularly for symmetric vibrations of the imidazole ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3050 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Amide C=O Stretch | 1700 - 1650 | Strong |
| Imidazole Ring C=N/C=C Stretches | 1600 - 1400 | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles with high accuracy.
Key structural questions that X-ray crystallography could answer include:
The exact planarity of the imidazole ring. arabjchem.org
The bond lengths within the carboxamide group, which would provide insight into the degree of C-N double bond character.
The torsional angle between the plane of the imidazole ring and the plane of the carboxamide group, defining the solid-state conformation.
The packing of molecules in the crystal lattice and the nature of any intermolecular interactions, such as weak C-H···O or C-H···N hydrogen bonds, which govern the crystal's supramolecular architecture. arabjchem.org
As of this writing, a public crystal structure for this specific compound has not been reported.
Computational and Theoretical Chemistry Studies of N,n,2 Trimethyl 1h Imidazole 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules. These methods provide a molecular-level view of structure and bonding.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N,N,2-trimethyl-1H-imidazole-1-carboxamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic characteristics. irjweb.comufms.br
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). ufms.br For this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carboxamide group are expected to be electron-rich sites.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computations for this molecule.
Reaction Pathway Mapping and Transition State Characterization
Computational chemistry can be used to map potential reaction pathways for the synthesis or degradation of this compound. For instance, the synthesis of imidazole derivatives often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), a process known as the Radziszewski reaction. researchgate.net Theoretical calculations can model the step-by-step mechanism of such reactions.
Transition state theory is a fundamental concept in this context. wikipedia.org By locating the transition state structures (the highest energy point along the reaction coordinate), chemists can calculate the activation energy of a reaction. This information is vital for understanding reaction rates and optimizing reaction conditions. wikipedia.org For a given reaction of this compound, computational methods could identify the transition state, its geometry, and its vibrational frequencies, which confirm it as a true saddle point on the potential energy surface.
Prediction and Validation of Spectroscopic Data
Quantum chemical calculations are widely used to predict various types of spectroscopic data, which can then be compared with experimental results for validation.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated frequencies and intensities of the vibrational modes can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net For example, the characteristic stretching frequencies of the C=O bond in the carboxamide group and the C-N bonds within the imidazole ring could be calculated.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. mdpi.comnih.gov These predictions are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structural elucidation. Recent advancements using machine learning, trained on large datasets of experimental NMR spectra, have significantly improved the accuracy of these predictions. nih.gov
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
| C=O Stretch (IR) | 1680 cm⁻¹ | 1675 cm⁻¹ |
| Imidazole Ring C-H (¹H NMR) | δ 7.2 ppm, δ 6.9 ppm | δ 7.1 ppm, δ 6.8 ppm |
| N-CH₃ (¹H NMR) | δ 2.9 ppm | δ 2.8 ppm |
Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values. Actual data would be specific to this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. researchgate.net
Conformational Flexibility and Rotational Barriers
This compound has several rotatable bonds, particularly around the carboxamide group and the bond connecting it to the imidazole ring. Conformational analysis aims to identify the stable conformers (low-energy three-dimensional arrangements) and the energy barriers between them. drugdesign.orgunacademy.com
Solvent-Solute Interactions and Aggregation Behavior
The behavior of this compound in a solution is governed by its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvation effects. researchgate.netnih.gov By placing the molecule in a box of explicit solvent molecules (e.g., water, chloroform), the simulation can track the formation of hydrogen bonds and other non-covalent interactions. researchgate.net
For this compound, the nitrogen atoms of the imidazole ring and the carbonyl oxygen are potential hydrogen bond acceptors. Understanding how this molecule interacts with different solvents is crucial for predicting its solubility and reactivity in various media. nih.gov Furthermore, MD simulations can be used to investigate the tendency of these molecules to aggregate in solution by calculating the potential of mean force between two or more molecules.
Molecular Modeling of Chemical Interactions and Binding Modes
The elucidation of the three-dimensional (3D) interactions between a small molecule and its biological target is fundamental to understanding its mechanism of action and for the rational design of analogues with improved potency and selectivity. In the absence of experimental structural data for this compound, computational molecular modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies serve as powerful tools to predict and analyze its potential binding modes and chemical interactions.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. This method involves sampling a multitude of conformational and orientational poses of the ligand within the binding site of a target protein and scoring them based on a function that approximates the binding free energy. For a compound like this compound, a hypothetical docking study against a relevant kinase, for instance, would involve preparing the 3D structure of the ligand and the receptor, defining the binding pocket, and then using a docking algorithm to generate and rank possible binding poses.
The imidazole core is a well-known "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone amide groups of the hinge region of the kinase. In the case of this compound, the nitrogen atoms of the imidazole ring could potentially act as hydrogen bond acceptors. The N,N-dimethylcarboxamide group and the 2-methyl group would occupy adjacent pockets, where their interactions would be influenced by the steric and electronic properties of the amino acid residues in those pockets.
To illustrate, a hypothetical molecular docking study of this compound and its analogues against a putative kinase target could yield results as summarized in the interactive table below. Such a study would typically involve analyzing the binding energies and the key interactions formed.
Hypothetical Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | Met102, Glu100 | Hydrogen Bond, Hydrophobic |
| Analogue 1 (N,N-diethyl) | -7.2 | Met102, Val80 | Hydrogen Bond, Hydrophobic |
| Analogue 2 (2-ethyl) | -7.8 | Met102, Leu150 | Hydrogen Bond, Hydrophobic |
Furthermore, 3D-QSAR studies can provide a quantitative correlation between the 3D properties of a series of compounds and their biological activities. nih.gov By building a statistically robust model, it is possible to generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For a series of this compound derivatives, a CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) model could guide the design of new analogues with enhanced binding affinity. nih.gov For instance, the model might suggest that increasing the steric bulk at the 2-position of the imidazole ring could lead to improved potency, a hypothesis that can then be tested synthetically. nih.govpku.edu.cn The insights gained from these molecular modeling studies are invaluable for understanding the intricate chemical interactions that govern the biological activity of this compound and for the prospective design of more effective molecules. nih.gov
Machine Learning Approaches for Property Prediction and Generative Design
The integration of machine learning (ML) into computational chemistry has revolutionized the prediction of molecular properties and the design of novel chemical entities. nih.govnih.govresearchtrend.net For a compound such as this compound, ML models can be employed to predict a wide array of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as to generate novel, structurally related molecules with desired characteristics. acs.orgnih.gov
Property Prediction:
Machine learning models, particularly deep neural networks and graph neural networks (GNNs), are adept at learning complex relationships between a molecule's structure and its properties. mdpi.comatomwise.comnih.gov By training on large datasets of known molecules and their experimentally determined properties, these models can make accurate predictions for new, untested compounds. For this compound, its 2D graph structure or its SMILES string can be used as input to a pre-trained model to predict properties such as aqueous solubility, lipophilicity (logP), plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govnih.gov
These predictive models are crucial in the early stages of drug discovery for triaging compounds and prioritizing those with a higher likelihood of success. nih.govpatsnap.com An illustrative set of predicted ADMET properties for this compound using a hypothetical ML-based platform is presented in the interactive table below.
Predicted ADMET Properties
| Property | Predicted Value | Confidence | Interpretation |
|---|---|---|---|
| Aqueous Solubility (logS) | -2.5 | High | Moderately Soluble |
| Lipophilicity (logP) | 1.8 | High | Optimal for cell permeability |
| CYP2D6 Inhibition | Low Probability | Medium | Low risk of drug-drug interactions |
| hERG Blockade | Low Probability | High | Low risk of cardiotoxicity |
Generative Design:
Starting with the scaffold of this compound, a generative model could be trained on a library of known kinase inhibitors containing the imidazole motif. The model could then be tasked with generating new molecules that retain the core imidazole-carboxamide structure but have optimized properties, such as increased binding affinity for a specific target or an improved ADMET profile. This approach allows for the exploration of a vast chemical space in a computationally efficient manner, accelerating the discovery of new lead compounds. nih.gov The synergy of predictive and generative machine learning models offers a powerful computational platform for the optimization of compounds like this compound and the discovery of next-generation molecules.
Derivatization and Structure Reactivity Relationship Srr Research on N,n,2 Trimethyl 1h Imidazole 1 Carboxamide Analogs
Rational Design Principles for Modulating Reactivity through Structural Variation
The modification of the N,N,2-Trimethyl-1H-imidazole-1-carboxamide scaffold is guided by several rational design principles aimed at fine-tuning its reactivity and interaction with biological targets. Structure-activity relationship (SAR) and structure-based drug design (SBDD) are central to this process, enabling researchers to make informed decisions about structural modifications. nih.gov
A key strategy involves scaffold hopping, where the core heterocyclic structure is replaced with another that maintains similar spatial arrangements of key interacting groups. For instance, a pyrrole-2,4-1H-dicarboxamide scaffold identified from a screening campaign was successfully "hopped" to a 2,4-1H-imidazole carboxamide, which resulted in a significant boost in biochemical potency against transforming growth factor β-activated kinase 1 (TAK1). nih.gov
Another critical principle is the optimization of substituents to enhance desired properties. In the development of inhibitors for the Insulin-Degrading Enzyme (IDE), researchers found that while the imidazole (B134444), a tertiary amine, and a carboxylic acid were essential for activity, a methyl ester group could be effectively replaced with an amide or a 1,2,4-oxadiazole. nih.gov These modifications led to improved activity, solubility, and stability in plasma and microsomes. nih.gov
Computational methods are also integral to the rational design process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for example, helps to elucidate the SAR mechanism by identifying field points that govern the compound's activity. nih.gov Molecular docking simulations provide insights into the binding modes of analogs within the active site of a target protein, revealing how electrostatic and hydrophobic forces stabilize the ligand-protein complex. researchgate.net This structural information, often confirmed by X-ray crystallography, allows for precise, structure-based design of more potent and selective analogs. nih.govnih.gov
Table 1: Rational Design Strategies for Imidazole Carboxamide Analogs
| Design Principle | Objective | Example Application | Reference |
| Scaffold Hopping | Improve potency, alter selectivity, find novel intellectual property. | Replacing a pyrrole (B145914) core with an imidazole core to increase potency against TAK1 kinase. nih.gov | nih.gov |
| Substituent Optimization | Enhance activity, solubility, metabolic stability, and other drug-like properties. | Replacing a methyl ester with an amide or oxadiazole to improve activity and stability of IDE inhibitors. nih.gov | nih.gov |
| Structure-Based Drug Design (SBDD) | Design ligands with high affinity and selectivity based on the 3D structure of the target. | Using X-ray crystal structures to guide modifications of TAK1 inhibitors, leading to increased biochemical potency. nih.gov | nih.gov |
| Computational Modeling (QSAR, Docking) | Predict activity, understand binding modes, and guide synthetic efforts. | Using 3D-QSAR to understand the SAR of imidazole derivatives as anticancer agents. nih.gov | nih.gov |
Synthetic Accessibility and Diversity-Oriented Synthesis of Analogs
The synthetic tractability of the imidazole carboxamide core is a significant advantage, allowing for the creation of diverse analog libraries. A common and straightforward approach involves the reaction of a starting imidazole with reagents like alkyl halides, followed by amidation to install the carboxamide functionality. nih.gov
For more complex, diversity-oriented synthesis, advanced intermediates with orthogonally protected functional groups are often employed. In the development of TAK1 inhibitors, a diester imidazole was synthesized on a multigram scale. nih.gov The two ester groups were orthogonally protected, permitting a stepwise and controlled derivatization that enabled the synthesis of a wide array of analogs. nih.gov This strategy provides a robust platform for systematically exploring the structure-activity landscape around the core scaffold.
Novel synthetic methodologies have also been developed to access specific classes of imidazole carboxamide derivatives. For example, a new method for synthesizing N-cyano-1H-imidazole-4-carboxamides was reported, which featured mild reaction conditions and simpler purification procedures compared to existing techniques. nih.gov Such methodological advancements are crucial for expanding the chemical space that can be explored.
The synthesis of related structures, such as N-acyl-1H-imidazole-1-carbothioamides, further illustrates the chemical versatility of the imidazole core. researchgate.net These synthetic routes demonstrate that the this compound scaffold and its relatives can be readily modified at multiple positions, facilitating the generation of compounds for chemical screening and optimization.
Table 2: Synthetic Approaches for Imidazole Carboxamide Analogs
| Synthetic Strategy | Description | Key Feature | Reference |
| Direct Functionalization | Stepwise reaction of the imidazole core, such as alkylation followed by amidation. | Straightforward and suitable for creating simple analogs. | nih.gov |
| Orthogonally Protected Intermediates | Use of a core structure with multiple, differentially protected functional groups. | Allows for controlled, stepwise synthesis of diverse and complex analogs. | nih.gov |
| Novel Method Development | Creation of new synthetic routes to access specific, previously hard-to-make derivatives. | Enables exploration of novel chemical space and improves efficiency. | nih.gov |
Mechanistic Insights into the Influence of Substituents on Chemical Transformations
Understanding how substituents on the imidazole carboxamide ring influence chemical and biological interactions is fundamental to designing effective molecules. X-ray crystallography and molecular docking studies have provided profound mechanistic insights into these relationships.
For imidazole-based kinase inhibitors, the imidazole ring and an adjacent carbonyl group often act as a crucial donor-acceptor pair that forms hydrogen bonds with the "hinge" region of the kinase active site. nih.gov A crystal structure of an imidazole carboxamide analog bound to TAK1 confirmed this binding mode, showing interaction with the backbone of the amino acid Ala107. nih.gov This study also revealed an unusual "amide flip" in the kinase hinge region, providing detailed information for further structure-based design. nih.gov
In the case of IDE inhibitors, studies revealed that specific functional groups were critical for activity. nih.gov The carboxylic acid, imidazole ring, and a tertiary amine were all found to be essential for potent inhibition, while modifications at other positions were well-tolerated and could be used to optimize other properties. nih.gov Docking and co-crystallization studies showed that different analogs could bind either at the catalytic site or at an allosteric exosite located approximately 30 Å away from the catalytic zinc ion, demonstrating that subtle structural changes can dramatically alter the binding mechanism. nih.govresearchgate.net
Computational studies on N-acyl-1H-imidazole-1-carbothioamides have used molecular docking to ascertain the mechanism of action, showing that the compounds were stabilized in the target's active site by a combination of electrostatic and hydrophobic forces. researchgate.net These findings correlate with experimental results and provide a predictive framework for designing new analogs with enhanced activity. researchgate.net
Design of this compound Analogs as Chemical Probes
A key application for highly optimized imidazole carboxamide analogs is their use as chemical probes. A chemical probe is a small molecule designed to be highly potent and selective for a specific biological target, allowing researchers to study the function of that target in cellular and in vivo systems.
The development of potent and selective inhibitors of IDE based on an imidazole-derived scaffold provides a clear example. nih.gov After extensive SAR studies, compounds were identified that not only had high inhibitory activity but also possessed favorable properties for use in biological systems. These molecules were subsequently described as useful chemical probes for exploring the physiological and pathological roles of the IDE enzyme, particularly in the context of Alzheimer's disease. nih.gov
More advanced concepts in probe design involve the use of covalent chemistry. Covalent chemical probes form a permanent bond with their target protein, which can offer advantages in terms of potency and duration of action. These electrophilic molecules are discovered through specialized screening methods and can be used to selectively modulate protein activity. escholarship.org While not yet explicitly demonstrated for this compound itself, the principles could be applied to its derivatives. For instance, incorporating a reactive electrophile onto the scaffold could turn a reversible inhibitor into a covalent probe, enabling advanced applications such as targeted protein degradation through the design of DUBTACs (deubiquitinase targeting chimeras) or PROTACs (proteolysis targeting chimeras). escholarship.org
Development of Libraries of Imidazole Carboxamide Derivatives for Chemical Screening
The generation of chemical libraries is a cornerstone of modern drug discovery and chemical biology. The favorable synthetic properties of the imidazole carboxamide scaffold make it an excellent candidate for library development. These libraries can be either focused, containing a small number of closely related analogs to optimize activity against a specific target, or diverse, containing thousands of compounds for high-throughput screening against many targets.
A prime example of a library approach is the use of a DNA-encoded chemical library (DECL) to screen for inhibitors of the TAK1 kinase. nih.gov This screen identified a cluster of hits based on a central scaffold, which was then optimized to yield potent imidazole carboxamide inhibitors. nih.gov
Libraries of imidazole derivatives have also been synthesized and screened for various therapeutic purposes. For example, a series of imidazole-based compounds were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis, leading to the identification of a lead compound for further optimization. nih.gov Similarly, a library of 16 new N-cyano-1H-imidazole-4-carboxamide derivatives was synthesized and screened for antifungal activity, identifying a promising candidate with high potency against Rhizoctonia solani. nih.gov
These efforts are part of a broader strategy in chemical biology where large, diverse small-molecule libraries, often containing hundreds of thousands of compounds, are used in high-throughput screening campaigns to identify starting points for new research projects. umich.edu
Advanced Applications of N,n,2 Trimethyl 1h Imidazole 1 Carboxamide in Chemical Science
Role as a Synthetic Reagent in Organic Chemistry
The reactivity of N,N,2-Trimethyl-1H-imidazole-1-carboxamide is largely defined by the N-acylimidazole functionality. These structures are known to be effective acyl transfer agents, exhibiting moderate reactivity and good solubility in aqueous media, which makes them valuable in various synthetic transformations. kyoto-u.ac.jpnih.govnih.gov
This compound belongs to the class of imidazole (B134444) ureas, which are effective reagents for direct amidation reactions. This methodology allows for the conversion of carboxylic acids to the corresponding amides, often without the need for harsh coupling agents. nih.govrsc.orgresearchgate.net The process typically involves the activation of a carboxylic acid by the imidazole-based reagent, followed by nucleophilic attack from an amine.
Research on related systems, such as the use of imidazole and urea (B33335) as a nitrogen source, demonstrates a method for the direct synthesis of primary and secondary amides from nonactivated carboxylic acids. nih.govrsc.org In these transformations, imidazole acts as a catalyst, facilitating the reaction between the carboxylic acid and the urea-derived nitrogen source. researchgate.netscispace.com this compound can be viewed as a pre-activated agent where the imidazole is already functionalized with a dimethylamino carbonyl group, positioning it as a direct and chemoselective amidation reagent for converting carboxylic acids into N,N-dimethylamides. The reaction proceeds under relatively mild conditions and shows good tolerance for various functional groups.
The general substrate scope for amidation reactions catalyzed by imidazole with ureas is broad, though some limitations exist with sterically hindered or electronically deactivated substrates. rsc.orgscispace.com
Table 1: Representative Substrate Scope for Imidazole-Catalyzed Amidation
| Carboxylic Acid Type | Example Substrate | Observed Reactivity | Reference |
|---|---|---|---|
| Aryl Acetic Acids | Phenylacetic Acid | High Yield (91-97%) | nih.govscispace.com |
| Substituted Aryl Acetic Acids | 4-Methoxyphenylacetic Acid | High Yield | scispace.com |
| Aliphatic Acids | Hexanoic Acid | Good Yield (~70%) | rsc.org |
| Sterically Hindered Acids | Pivalic Acid | Low to Moderate Yield (~38%) | rsc.org |
| Heterocyclic Acids | 2-Picolinic Acid | Good Yield (~76%) | scispace.com |
| Aromatic Acids | Benzoic Acid | Low Reactivity | scispace.com |
A carbonyl dication synthon is a reagent that formally acts as a source of the C=O²⁺ group, enabling the formation of carbonyl-containing compounds by reacting sequentially with two nucleophiles. While phosgene (B1210022) is the simplest such reagent, its high toxicity necessitates the use of safer equivalents. N-acyl imidazoles, including this compound, can function as effective phosgene surrogates.
The N-acylimidazole linkage is highly susceptible to nucleophilic attack. The reaction mechanism involves two key steps:
First Nucleophilic Attack: A nucleophile (NuH¹) attacks the carbonyl carbon, leading to the displacement of the 2-methylimidazole (B133640) leaving group and forming an intermediate acyl-nucleophile.
Second Nucleophilic Attack: In the case of this compound, the first attack by a nucleophile (e.g., an alcohol or amine) would displace the imidazole ring to form a carbamate (B1207046) or urea. The N,N-dimethylamino group is a less effective leaving group, making a second substitution more challenging. However, the principle of carbonyl transfer is central to its function as an amidation agent, where it delivers the C(=O)N(CH₃)₂ moiety to a carboxylic acid. Its role as a true carbonyl dication synthon would require sequential reaction with two different external nucleophiles, a reactivity more characteristic of reagents like 1,1'-Carbonyldiimidazole (CDI).
Participation in Catalytic Systems and Ligand Design
The imidazole ring is a fundamental structural motif in coordination chemistry and is widely used in the design of ligands for transition metal complexes. ajol.infojocpr.com These complexes have applications in diverse areas, including catalysis. bohrium.comazjournalbar.com Imidazole derivatives typically act as monodentate ligands, coordinating to metal ions through the lone pair of electrons on one of their nitrogen atoms. jocpr.comresearchgate.net
This compound possesses the essential imidazole core, making it a potential ligand for various transition metals. The coordination behavior would involve the sp²-hybridized nitrogen atom (N-3) of the imidazole ring. The substituents on the imidazole ring—specifically the N-carboxamide and the C-2 methyl group—can influence the electronic properties and steric environment of the metal center upon coordination.
The geometry of the resulting metal complexes can vary, with studies on related imidazole ligands showing the formation of tetrahedral and octahedral structures with metals like Cr(III), Co(II), and Zn(II). bohrium.comazjournalbar.com The specific nature of the this compound ligand could be exploited to fine-tune the catalytic activity of a metal center, for instance, by modifying its Lewis acidity or steric accessibility for substrates in a catalytic cycle.
Integration into Novel Functional Materials and Hybrid Systems
The unique properties of the imidazole ring also allow for its incorporation into advanced materials, including surface coatings and porous crystalline frameworks.
Imidazole derivatives are effective agents for the surface modification of metals. They can form self-assembled monolayers (SAMs) on surfaces like copper and gold, creating a compact and protective layer. tandfonline.comrsc.org This functionalization is driven by the interaction between the imidazole ring's nitrogen atoms and the metal surface. tandfonline.com The resulting SAMs can alter the surface properties, such as wettability and corrosion resistance. tandfonline.com
Studies have shown that imidazole-containing molecules can be successfully assembled on a copper surface, forming a hydrophobic and protective film. tandfonline.com Furthermore, imidazole-functionalized SAMs on gold electrodes have been designed for the specific immobilization of biological molecules, such as peptides tagged with histidine. rsc.orgmdpi.com Given this established reactivity, this compound could be utilized to create functional surfaces. The imidazole ring would serve as the anchor to the metal, while the N,N-dimethylcarboxamide group would be exposed, presenting a different chemical functionality at the material's interface. This could be used to control surface energy, adhesion, or to provide sites for further chemical modification. nmi.de
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are exceptionally popular building blocks for these materials due to their robust N-donor coordination sites. jocpr.com The selection of the imidazole-based ligand is critical in determining the final structure, dimensionality, and properties of the resulting framework.
While multidentate imidazole ligands are often used to build extended 2D or 3D frameworks, monodentate ligands like this compound can play a crucial role. jocpr.com Acting as a single-point linker, it can be used to:
Cap metal cluster nodes, preventing further extension of the network in a particular direction.
Terminate the growth of polymer chains, controlling the dimensionality of the material (e.g., favoring the formation of 0D discrete complexes or 1D chains over 2D or 3D networks).
Functionalize the pores of a pre-formed MOF through post-synthetic modification.
The integration of such functional ligands is a key strategy for tuning the properties of MOFs for specific applications like gas storage, separation, and catalysis.
Table 2: Examples of Imidazole-Based Ligands in CPs and MOFs
| Ligand | Coordination Mode | Resulting Structure Type | Reference |
|---|---|---|---|
| 1H-Imidazole | Monodentate/Bridging | 1D, 2D, or 3D Frameworks | bohrium.comazjournalbar.com |
| 1,4-bis[(1H-imidazol-1-yl)methyl]benzene | Bidentate Bridging | 1D Ladder Chain | [--] |
| 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene | Tridentate Bridging | 2D Layered Structure | [--] |
| This compound | Monodentate (Predicted) | Discrete Complexes or 1D Chains | [--] |
Use as a Precursor in the Total Synthesis of Complex Natural Products and Designed Molecules
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the application of this compound as a precursor in the total synthesis of complex natural products or specifically designed molecules. While the compound is commercially available and cataloged by numerous chemical suppliers, its role as a building block or key intermediate in multi-step synthetic routes toward complex targets does not appear to be documented in readily accessible scholarly articles or reviews.
Extensive searches for its use in total synthesis, its reactivity, or its general synthetic applications have not yielded specific examples or detailed research findings. This suggests that this compound is not a commonly employed reagent or precursor in this advanced area of chemical science. The field of total synthesis often relies on a well-established toolbox of reagents and building blocks with predictable reactivity and stereochemical outcomes, and it appears this particular imidazole derivative has not yet found a significant place within that toolbox.
Further investigation into the reactivity and potential synthetic utility of this compound would be necessary to establish its viability as a precursor for complex molecule synthesis. Without such foundational research, its application in the sophisticated and demanding field of natural product total synthesis remains unexplored.
Future Perspectives and Challenges in Research on N,n,2 Trimethyl 1h Imidazole 1 Carboxamide
Development of Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of N,N,2-Trimethyl-1H-imidazole-1-carboxamide will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current trends in the synthesis of related imidazole (B134444) derivatives point towards several promising strategies. researchgate.netbohrium.com One major area of development is the use of alternative energy sources, such as microwave irradiation, which has been shown to accelerate reactions and increase yields in the synthesis of substituted imidazoles. researchgate.net Another key focus is the development and application of novel, environmentally benign catalysts. For instance, protocols using heterogeneous catalysts or carrying out reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG-400) have been successfully developed for other heterocyclic carboxamides. ijpsr.comsemanticscholar.orgresearchgate.net
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Potential Advantage | Relevant Research Area |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Energy-efficient organic synthesis. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling. ijpsr.com | Green catalyst development. |
| Aqueous or PEG-based Media | Use of non-toxic, recyclable solvents. semanticscholar.org | Benign reaction media. |
| Solvent-Free Conditions | Reduced waste, potential for improved efficiency. asianpubs.org | Solid-state organic chemistry. |
Exploration of Uncharted Reactivity Landscapes and Transformation Pathways
The reactivity of this compound is largely unexplored, but its structure as an N-acylimidazole suggests a rich and varied chemical behavior. N-acylimidazoles are known to be highly reactive acyl transfer agents, a property attributed to the nature of the amide bond within the imidazole ring system. nih.gov The study of highly twisted N-acylimidazoles has revealed that conformational strain can further enhance this reactivity towards nucleophiles. nih.gov Investigating the specific conformational and electronic properties of this compound will be crucial to understanding its potential as a reagent for acylation reactions. nih.govyoutube.com
Future research could focus on the reactions of this compound with a wide range of nucleophiles to map its utility in organic synthesis. acs.org Furthermore, the imidazole core itself offers multiple sites for functionalization. nih.gov Developing methods for the selective C-H functionalization at the C4 or C5 positions of the imidazole ring would open up pathways to novel derivatives with potentially interesting properties. nih.gov The interaction of the carboxamide group with the trimethylated imidazole ring likely influences the regioselectivity of such reactions, presenting a fascinating area for mechanistic studies.
Advancements in Automated Synthesis and High-Throughput Experimentation
The field of chemical synthesis is undergoing a transformation with the advent of automated synthesis platforms. chemrxiv.org These technologies have the potential to dramatically accelerate the exploration of the chemical space around this compound. An automated synthesizer could be programmed to systematically vary the substituents on the imidazole ring or to explore a wide range of reaction conditions for its synthesis and subsequent transformations. chemrxiv.org This high-throughput approach would allow for the rapid generation of a library of related compounds, which could then be screened for desirable properties.
The integration of automated synthesis with high-throughput purification and analysis would create a closed-loop system for discovery. Such a platform could, for example, be used to optimize the conditions for a particular reaction involving this compound or to quickly identify derivatives with enhanced reactivity or specific biological activity. This approach moves the bottleneck from the synthesis itself to the generation and testing of new chemical hypotheses. chemrxiv.org
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful paradigm for investigating this compound. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformation, and reactivity. nih.gov For instance, DFT calculations can be used to predict bond dissociation energies, heats of formation, and the transition states of potential reactions, thereby guiding experimental work. nih.gov Such computational studies have been applied to various imidazole derivatives to understand their stability and therapeutic potential. nih.govnih.gov
Experimental techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy can provide concrete data on the molecule's structure and behavior, which can then be used to validate and refine computational models. nih.gov This iterative cycle of prediction and verification can lead to a much deeper understanding of the structure-property relationships of this compound. For example, computational docking studies could predict the binding of this molecule to biological targets, which could then be tested experimentally. researchgate.netnih.gov
Table 2: Synergistic Methodologies for Studying this compound
| Methodology | Focus of Investigation | Potential Outcome |
|---|---|---|
| Computational | ||
| Density Functional Theory (DFT) | Electronic structure, reactivity, stability. nih.gov | Prediction of reaction pathways and properties. |
| Molecular Docking | Interaction with biological macromolecules. nih.gov | Identification of potential therapeutic targets. |
| Experimental | ||
| X-ray Crystallography | Solid-state structure and conformation. nih.gov | Precise 3D structural information. |
| NMR & IR Spectroscopy | Solution-state structure and bonding. nih.gov | Characterization and confirmation of structure. |
Emerging Roles in Interdisciplinary Chemical Research Fields
The versatile nature of the imidazole scaffold suggests that this compound and its future derivatives could find applications in a variety of interdisciplinary fields. nih.gov In medicinal chemistry, the imidazole core is a well-established pharmacophore found in numerous drugs. nih.govlongdom.org The specific substitution pattern of this compound could impart novel pharmacological properties, making it a candidate for drug discovery programs. nih.gov
In materials science, functionalized imidazoles are used in the development of ionic liquids, polymers, and ligands for catalysis. nih.govresearchgate.net The properties of this compound could be tailored for applications such as CO2 capture or as a component in advanced materials. acs.org Furthermore, its potential as an acyl transfer agent could be harnessed in the development of new catalytic systems for organic synthesis. nih.gov The exploration of this compound's properties could therefore open doors to new technologies and scientific understanding across multiple disciplines.
Q & A
Q. What synthetic methodologies are optimal for preparing N,N,2-Trimethyl-1H-imidazole-1-carboxamide with high purity?
The synthesis typically involves alkylation of the imidazole ring at specific positions. For example:
- Alkylation : Reacting imidazole derivatives with methyl halides in the presence of a base (e.g., KOH) under controlled conditions to introduce methyl groups at the N and C2 positions .
- Carboxamide Formation : Coupling the imidazole intermediate with a carboxamide precursor via nucleophilic substitution or amidation reactions. Solvents like DMSO or acetonitrile are often used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity. Analytical techniques like TLC and NMR spectroscopy are critical for monitoring reaction progress .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular structure. For example, methyl group protons resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₁N₃O) .
- Infrared (IR) Spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm the carboxamide (C=O) group .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- pH Stability : Imidazole derivatives are generally stable in neutral to slightly acidic conditions but may degrade under strong acidic/basic environments due to hydrolysis of the carboxamide group .
- Thermal Stability : Thermal gravimetric analysis (TGA) can assess decomposition temperatures. For structurally similar compounds, stability up to 150–200°C is common .
Advanced Research Questions
Q. What computational approaches are effective for predicting the biological activity of this compound?
- Molecular Docking : Simulations using software like AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes or receptors). The compound’s methyl and carboxamide groups may interact with hydrophobic pockets or hydrogen-bonding residues .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate structural features (e.g., logP, polar surface area) with observed biological activity .
Q. How can researchers resolve contradictions in reported biological activity data for imidazole carboxamide derivatives?
- Reproducibility Checks : Validate experimental conditions (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC₅₀ values may arise from differences in cell viability assays .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubMed, PubChem) to identify trends. For instance, structural analogs like Dacarbazine (DTIC) show consistent antitumor activity, suggesting shared mechanisms .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. How do substituent variations (e.g., methyl vs. cyclopropyl groups) impact the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
